4-[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylbenzoic acid is a heterocyclic compound that combines the structural features of triazoles and pyrimidines. This compound is part of a class of compounds known for their diverse biological activities, including anticancer properties. The synthesis and evaluation of this compound have garnered attention due to its potential therapeutic applications.
4-[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylbenzoic acid can be classified under the broader category of triazolopyrimidine derivatives. These compounds are recognized for their pharmacological significance, particularly in medicinal chemistry. They are often synthesized for their potential use in treating various diseases, including cancer and hypertension. The compound's unique structure allows it to interact with biological targets effectively.
The synthesis of 4-[1,2,4]triazolo[4,3-a]pyrimidin-3-ylbenzoic acid typically involves several methodologies:
The molecular formula of 4-[1,2,4]triazolo[4,3-a]pyrimidin-3-ylbenzoic acid is CHNO. The structure consists of a triazole ring fused to a pyrimidine moiety with a benzoic acid substituent at the 3-position.
Spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) are typically employed to confirm the structure and purity of synthesized compounds .
The compound undergoes various chemical reactions due to its functional groups:
The mechanism of action for 4-[1,2,4]triazolo[4,3-a]pyrimidin-3-ylbenzoic acid is primarily linked to its ability to interact with specific biological targets:
In vitro studies have shown that some derivatives exhibit potent inhibitory activities against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values indicating effective concentrations required to inhibit cell growth significantly.
The applications of 4-[1,2,4]triazolo[4,3-a]pyrimidin-3-ylbenzoic acid extend into several scientific domains:
The molecular design of 4-([1,2,4]triazolo[4,3-a]pyrimidin-3-yl)benzoic acid (C₁₂H₈N₄O₂; CID 28804519) [1] leverages strategic bioisosteric replacement to optimize target affinity and physicochemical properties. The triazolopyrimidine scaffold serves as a rigid planar bioisostere for purine nucleotides, mimicking adenine’s hydrogen-bonding topology while enhancing metabolic stability. Concurrently, the benzoic acid moiety acts as a carboxylate bioisostere, facilitating ionic interactions with kinase catalytic domains (e.g., FAK, EGFR) that typically recognize ATP’s phosphate groups [2] [6]. This hybridization capitalizes on complementary pharmacophoric features:
Table 1: Key Bioisosteric Relationships in Hybrid Design
Target Pharmacophore | Bioisosteric Element | Functional Role |
---|---|---|
Purine ring (Adenine) | [1,2,4]Triazolo[4,3-a]pyrimidine | H-bond donation/acceptance, π-stacking |
Phosphate group (ATP) | Benzoic acid | Ionic interaction, solvation control |
Hydrophobic pocket | Phenyl linker | Van der Waals stabilization |
This dual bioisosterism balances ligand efficiency (fused bicyclic core) with binding plasticity (acidic group), enabling adaptable interactions across divergent kinase ATP pockets [6].
Molecular dynamics (MD) simulations reveal that the triazolopyrimidine scaffold adopts a coplanar orientation within kinase binding sites, driven by π-π stacking with catalytic gatekeeper residues (e.g., Phe422 in FAK). The scaffold’s dipole moment (∼4.2 D) aligns with the ATP-binding cleft’s electrostatic potential, enhancing complex stability [4] [8]. Key interactions identified via ensemble docking include:
Simulations further indicate that scaffold rigidity reduces conformational entropy penalties upon binding (−TΔS = −8.7 kcal/mol), explaining its superior affinity over flexible analogs [4].
Systematic SAR studies of triazolopyrimidine derivatives identify critical electronic and steric determinants for kinase inhibition:
Electronic Effects:
Steric Constraints:
Table 2: SAR Summary for Triazolopyrimidine Derivatives
Modification Site | Structural Change | Biological Impact |
---|---|---|
C7 (Pyrimidine) | –CF₃ vs –H | 64× ↑ antifungal activity vs Aspergillus |
C3 (Triazole) | Phenyl vs methylphosphonate | Alters membrane permeability (logP +1.2) |
Linker region | –CH₂– vs direct bond | 8× ↓ FAK binding due to entropy loss |
Dimroth rearrangements in nitro-substituted analogs (e.g., triazolo[1,5-a]pyridines) demonstrate how electronic perturbations can redirect binding to alternate targets [9].
Density functional theory (DFT) at the B3LYP/6-31G level characterizes the electronic landscape of the triazolopyrimidine core [5] [7]:
Vibrational spectroscopy (IR/Raman) confirms charge delocalization via:
Ensemble docking of 4-([1,2,4]triazolo[4,3-a]pyrimidin-3-yl)benzoic acid against FAK (PDB: 6YVY, 6YQ1) predicts nanomolar affinity (ΔG = −10.2 kcal/mol) driven by:
Table 3: Docking Scores vs Experimental IC₅₀ for Kinase Targets
Kinase | Docking Score (ΔG, kcal/mol) | Predicted IC₅₀ (nM) | Experimental IC₅₀ (nM) |
---|---|---|---|
FAK (Closed) | −10.2 | 132 | 150 [4] |
EGFR (Active) | −9.1 | 420 | 510 [7] |
VEGFR2 (Inactive) | −8.3 | 880 | >1000 [4] |
MM/GBSA rescoring identifies T-loop conformation as critical: Closed states (DFG-in) improve ligand compatibility by 3.6 kcal/mol over open states due to optimized subpocket access [4] [8].
Comprehensive Compound Listing
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4